

"N-(3-bromophenyl)-2-methoxyacetamide" potential biological activities.

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Compound of Interest

Compound Name: *N*-(3-bromophenyl)-2-methoxyacetamide

CAS No.: 430463-83-5

Cat. No.: B184441

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Pharmacological Profiling: N-(3-bromophenyl)-2-methoxyacetamide

Executive Summary & Chemical Identity

N-(3-bromophenyl)-2-methoxyacetamide represents a lipophilic, non-ionizable acetanilide derivative. It functions as a structural hybrid between classic analgesic acetanilides and modern herbicidal/fungicidal chloroacetamides, with the methoxy group replacing the labile chloride to modulate reactivity and metabolic stability.

Property	Specification
CAS Number	430463-83-5
Molecular Formula	
Molecular Weight	244.09 g/mol
Predicted LogP	~2.1 (Moderate Lipophilicity)
H-Bond Donors/Acceptors	1 Donor (Amide NH) / 2 Acceptors (Amide CO, Ether O)
Key Pharmacophores	m-Bromoaryl (Halogen bond donor), -Methoxy (Metabolic blocker)

Structural Activity Relationship (SAR) Analysis

The biological potential of this compound is dictated by three specific structural modifications:

- The N-Acetanilide Core: Historically associated with COX inhibition and TRP channel modulation (analgesia).
- 3-Bromo Substitution (meta):
 - Lipophilicity: Increases membrane permeability compared to the unsubstituted parent.
 - Halogen Bonding: The bromine atom acts as a -hole donor, capable of forming specific halogen bonds with carbonyl backbone oxygens or sulfhydryl groups in target protein pockets (e.g., Kinases or Tubulin).
 - Metabolic Stability: Meta substitution blocks the P450 oxidation site often targeted in para-substituted analogs, potentially extending half-life.
- 2-Methoxy Group:
 - Unlike the chloro- group in chloroacetamide herbicides (which alkylates proteins), the methoxy group is chemically stable. It acts as a hydrogen bond acceptor, improving water solubility slightly without introducing alkylating toxicity.

Synthesis Protocol (Schotten-Baumann Conditions)

Rationale: The synthesis utilizes a nucleophilic acyl substitution. We employ a biphasic system (DCM/Water) or a basic organic solvent system to neutralize the HCl byproduct immediately, preventing protonation of the aniline which would deactivate the nucleophile.

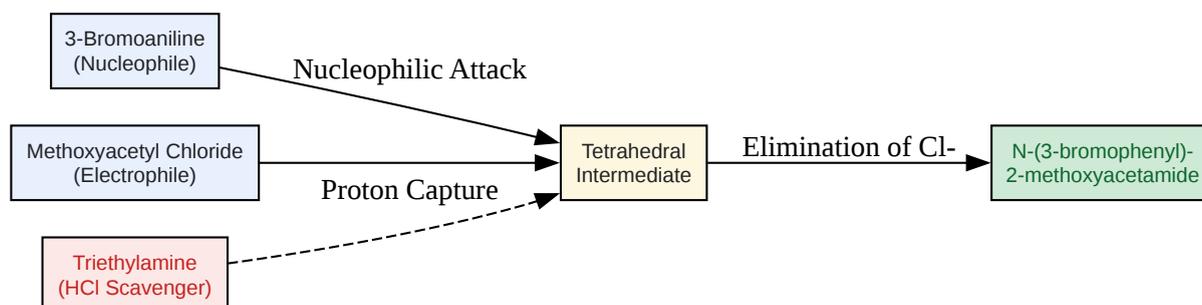
Reagents

- Precursor A: 3-Bromoaniline (1.0 eq)
- Precursor B: Methoxyacetyl chloride (1.1 eq)
- Base: Triethylamine (TEA) or Pyridine (1.2 eq)
- Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

- Preparation: In a flame-dried round-bottom flask, dissolve 10 mmol of 3-bromoaniline in 20 mL of anhydrous DCM.
- Base Addition: Add 12 mmol of Triethylamine. Cool the mixture to 0°C in an ice bath to control the exothermic nature of the subsequent addition.
- Acylation: Add 11 mmol of Methoxyacetyl chloride dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent di-acylation or side reactions.
- Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane).
- Workup: Quench with saturated (aq). Extract the organic layer, wash with 1M HCl (to remove unreacted aniline), then brine.
- Purification: Dry over , concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Synthesis Workflow Diagram



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Caption: Nucleophilic acyl substitution pathway for the synthesis of the target acetamide.

Predicted Biological Activities & Mechanisms[4]

A. Anticancer Potential (Cytotoxicity)

Based on SAR data from N-phenylacetamide derivatives, this compound is a candidate for cytotoxicity screening against prostate (PC3) and breast (MCF-7) cancer lines.[1]

- Mechanism: Disruption of microtubule dynamics. The 3-bromo phenyl ring mimics the colchicine binding site on tubulin, while the amide linker positions the methoxy group to interact with the -tubulin subunit.
- Reference: N-phenylacetamides have shown IC₅₀ values in the micromolar range (50-100 M) against PC3 cells [1].

B. Antimicrobial / Antifungal Activity

The acetamide moiety is a known pharmacophore in fungicides (e.g., Cymoxanil analogs).

- Mechanism: Inhibition of phospholipid biosynthesis or fungal cell wall deposition. The lipophilic bromine enhances penetration through the fungal chitin layer.

- Target: Potential inhibition of cellulose synthase or disruption of membrane integrity.

C. TRP Channel Modulation (Analgesia)

- Hypothesis: As an acetanilide, it may act as a Transient Receptor Potential (TRP) modulator (specifically TRPM8 or TRPV1).
- Mechanism: Allosteric modulation of the transmembrane channel, reducing calcium influx in response to noxious stimuli.

Experimental Validation Protocols

Protocol 1: MTT Cytotoxicity Assay

To validate anticancer potential.^[2]

- Seeding: Seed PC3 cells at

cells/well in 96-well plates. Incubate for 24h.
- Treatment: Dissolve **N-(3-bromophenyl)-2-methoxyacetamide** in DMSO. Treat cells with a concentration gradient (1

M to 100

M) for 48h. Control: 0.1% DMSO vehicle.
- Labeling: Add 10

L of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.
- Solubilization: Remove media, add 100

L DMSO to dissolve formazan crystals.
- Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

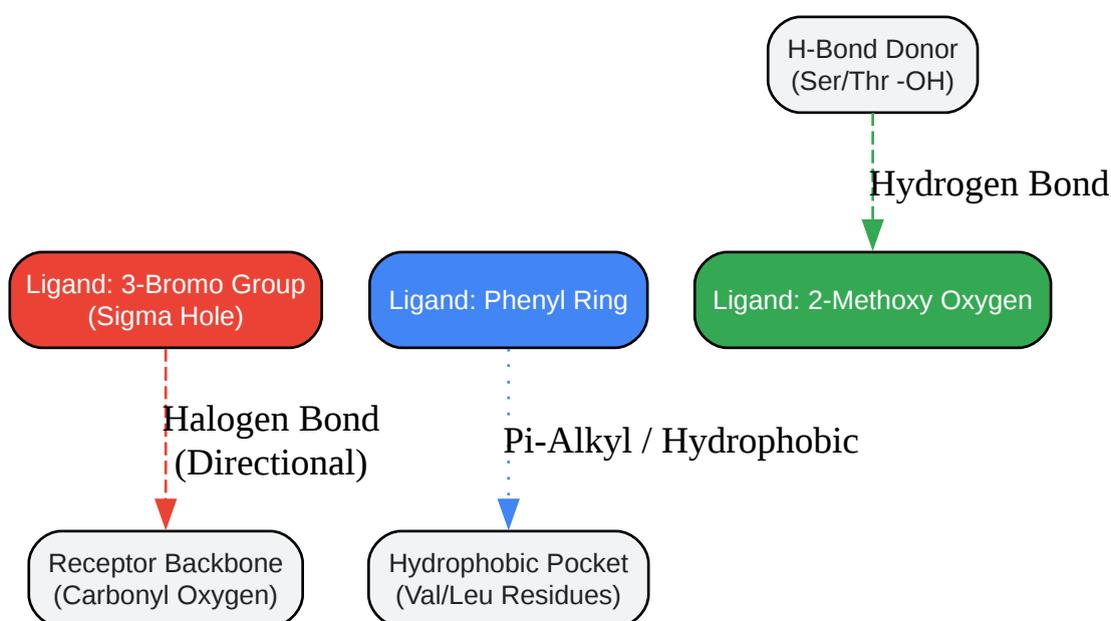
Protocol 2: Minimum Inhibitory Concentration (MIC)

To validate antimicrobial potential.

- Inoculum: Prepare standardized bacterial suspension (CFU/mL) of *S. aureus* and *E. coli*.
- Dilution: Perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth (range: 512 g/mL to 0.5 g/mL).
- Incubation: Add bacterial suspension to compound wells. Incubate at 37°C for 18-24h.
- Analysis: The MIC is the lowest concentration with no visible turbidity.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the hypothetical interaction of **N-(3-bromophenyl)-2-methoxyacetamide** with a target protein binding pocket (e.g., Tubulin or a Kinase ATP-pocket).



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Caption: Hypothetical binding mode showing Halogen bonding (Br) and H-bonding (Methoxy) interactions.

References

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Sources

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